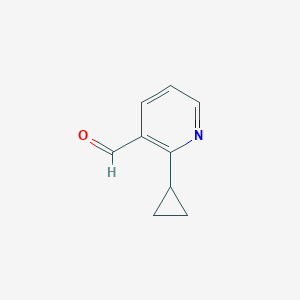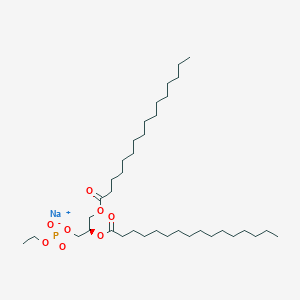
3-Benzyl-2-chloro-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-chloro-6-methoxyquinoline is a quinoline derivative . It has a molecular formula of C17H14ClNO . This compound can be used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 3-Benzyl-2-chloro-6-methoxyquinoline involves several steps. The method includes the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound. Finally, this compound reacts with sodium methoxide to generate 3-Benzyl-2-chloro-6-methoxyquinoline .Molecular Structure Analysis
The molecular structure of 3-Benzyl-2-chloro-6-methoxyquinoline consists of a quinoline ring system with a benzyl group at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Benzyl-2-chloro-6-methoxyquinoline include reactions with phosphorus oxychloride, N, N-dimethylformamide, phenylpropionyl chloride, and sodium methoxide .Physical And Chemical Properties Analysis
3-Benzyl-2-chloro-6-methoxyquinoline has a molecular weight of 283.752 Da . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Antimalarial Activity
Quinoline derivatives, including “3-Benzyl-2-chloro-6-methoxyquinoline”, have been found to exhibit antimalarial activity . This is due to the quinoline nucleus, which is a key component in many antimalarial drugs.
Anticancer Activity
Quinoline derivatives have also been associated with anticancer activity . The quinoline nucleus is used in the development of new drugs aimed at combating various forms of cancer.
Antibacterial Activity
The antibacterial properties of quinoline derivatives make them useful in the fight against bacterial infections . For instance, 3-benzyl-6-bromo-2-methoxy quinoline derivatives have been found to be active against Mycobacterium tuberculosis H37Rv strain .
Antifungal Activity
Quinoline derivatives have been found to have antifungal properties , making them potential candidates for the development of new antifungal drugs.
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to exhibit anti-inflammatory and analgesic activities . This makes them useful in the development of drugs aimed at managing pain and inflammation.
Cardiovascular Activity
Quinoline derivatives have been associated with cardiotonic activity , which means they can be used in the treatment of heart conditions.
Propriétés
IUPAC Name |
3-benzyl-2-chloro-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKROLEQJNDAHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732042 |
Source


|
| Record name | 3-Benzyl-2-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-chloro-6-methoxyquinoline | |
CAS RN |
918518-74-8 |
Source


|
| Record name | 3-Benzyl-2-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)
![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)
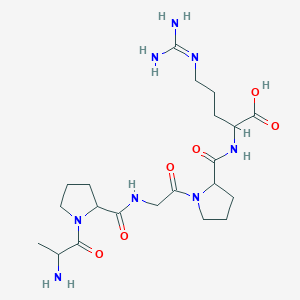

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
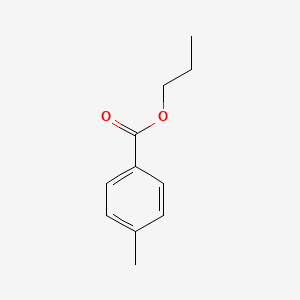
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)

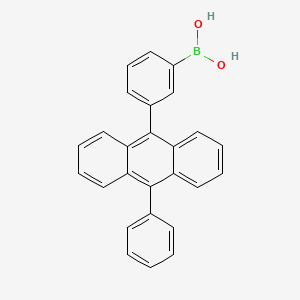
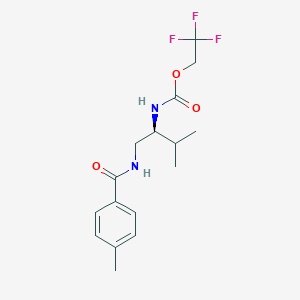
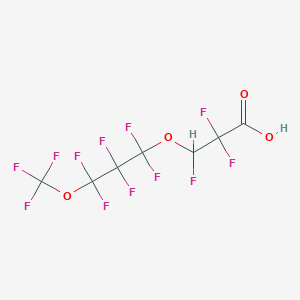
![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)
